Ethyl 3-amino-6-propylthieno[2,3-b]pyridine-2-carboxylate
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Overview
Description
Ethyl 3-amino-6-propylthieno[2,3-b]pyridine-2-carboxylate is a heterocyclic compound that features a thieno[2,3-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-6-propylthieno[2,3-b]pyridine-2-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the thieno[2,3-b]pyridine core, followed by functionalization at specific positions.
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Formation of Thieno[2,3-b]pyridine Core
Starting Materials: 2-aminopyridine and α-bromo ketones.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
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Functionalization
Alkylation: Introduction of the propyl group at the 6-position can be achieved via alkylation using propyl bromide in the presence of a strong base like sodium hydride.
Amination: The amino group at the 3-position is introduced through nucleophilic substitution reactions.
Esterification: The carboxylate ester group is typically introduced via esterification reactions using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Conditions: Reactions are typically carried out in aqueous or organic solvents under controlled temperatures.
Products: Oxidation can lead to the formation of sulfoxides or sulfones.
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Reduction
Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.
Conditions: Reactions are performed in inert atmospheres to prevent oxidation.
Products: Reduction can yield amines or alcohols depending on the functional groups present.
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Substitution
Reagents: Halogenating agents such as N-bromosuccinimide (NBS) or nucleophiles like amines.
Conditions: Typically carried out in polar solvents at moderate temperatures.
Products: Substitution reactions can introduce various functional groups, enhancing the compound’s reactivity and application potential.
Scientific Research Applications
Ethyl 3-amino-6-propylthieno[2,3-b]pyridine-2-carboxylate has diverse applications in scientific research:
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Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Synthesis: Intermediate in the synthesis of complex organic molecules.
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Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes, useful in studying enzyme mechanisms.
Biological Probes: Utilized in the development of probes for biological imaging.
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Medicine
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Therapeutic Agents: Studied for its activity against various diseases, including cancer and infectious diseases.
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Industry
Material Science: Used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 3-amino-6-propylthieno[2,3-b]pyridine-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor functions. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in biological pathways and cellular responses.
Comparison with Similar Compounds
Ethyl 3-amino-6-propylthieno[2,3-b]pyridine-2-carboxylate can be compared with other thieno[2,3-b]pyridine derivatives:
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Ethyl 3-amino-6-ethylthieno[2,3-b]pyridine-2-carboxylate
Similarity: Both compounds share the thieno[2,3-b]pyridine core and amino group at the 3-position.
Difference: The ethyl group at the 6-position in place of the propyl group.
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Ethyl 3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxylate
Similarity: Similar core structure and functional groups.
Difference: Presence of a phenyl group at the 6-position, which can influence its reactivity and applications.
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Ethyl 3-amino-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxylate
Similarity: Similar core and functional groups.
Biological Activity
Ethyl 3-amino-6-propylthieno[2,3-b]pyridine-2-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C13H16N2O2S
- Molecular Weight : 264.34 g/mol
- CAS Number : 2639448-97-6
The compound features a thienopyridine core with an amino group at the 3-position, a propyl group at the 6-position, and an ethyl carboxylate group at the 2-position. This structural arrangement is crucial for its biological interactions.
Research indicates that this compound acts primarily as an inhibitor of specific kinases involved in signaling pathways related to inflammation and cancer. The compound's ability to form hydrogen bonds and pi-stacking interactions with proteins and nucleic acids enhances its effectiveness as a therapeutic agent.
Inhibition of Kinase Activity
The compound shows promise in inhibiting the activity of the IKK (IκB kinase) complex, which plays a pivotal role in the activation of NF-kB, a transcription factor linked to inflammatory responses and cancer progression. By blocking this pathway, this compound may reduce the expression of pro-inflammatory cytokines such as IL-1, IL-6, and TNF-alpha .
Anti-inflammatory Properties
Studies have demonstrated that this compound exhibits significant anti-inflammatory activity. This is particularly relevant in conditions such as rheumatoid arthritis and other autoimmune diseases where inflammation is a key concern. The compound's ability to modulate inflammatory pathways positions it as a potential candidate for therapeutic development against these conditions .
Neuroprotective Effects
Emerging research suggests that compounds similar to this compound may enhance cognitive functions by modulating neurotransmitter systems. For instance, related thienopyridine derivatives have shown efficacy in enhancing acetylcholine release in the hippocampus, indicating potential applications in treating neurodegenerative diseases like Alzheimer's .
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of structurally related compounds:
Compound Name | Structural Features | Biological Activity | Unique Aspects |
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Ethyl 3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxylate | Phenyl group at position 6 | Potential anti-inflammatory properties | Enhanced lipophilicity |
Ethyl 4-amino-thieno[2,3-b]pyridine-5-carboxylate | Amino group at position 4 | Antimicrobial activity | Different position of amino group |
Ethyl 5-amino-thieno[2,3-b]pyridine-4-carboxylic acid | Carboxylic acid instead of ester | Inhibition of certain kinases | Solubility differences |
This comparative analysis highlights how variations in substituent groups can influence biological activity and physicochemical properties.
Case Studies and Research Findings
- Study on Inflammatory Response : A study investigated the effects of this compound on synovial cells from rheumatoid arthritis patients. The results indicated a reduction in pro-inflammatory cytokine expression while not affecting anti-inflammatory markers, suggesting selective modulation of inflammatory pathways .
- Neuroprotective Study : Research involving related thienopyridine compounds demonstrated improvements in memory function in animal models through enhanced cholinergic signaling. These findings support the potential use of this compound in neurodegenerative disease contexts .
Properties
Molecular Formula |
C13H16N2O2S |
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Molecular Weight |
264.35 g/mol |
IUPAC Name |
ethyl 3-amino-6-propylthieno[2,3-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C13H16N2O2S/c1-3-5-8-6-7-9-10(14)11(13(16)17-4-2)18-12(9)15-8/h6-7H,3-5,14H2,1-2H3 |
InChI Key |
DQIZXSOPIDOSGP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC2=C(C=C1)C(=C(S2)C(=O)OCC)N |
Origin of Product |
United States |
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